Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate
CAS No.: 1476762-29-4
Cat. No.: VC4377041
Molecular Formula: C8H7F3N2O2
Molecular Weight: 220.151
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1476762-29-4 |
|---|---|
| Molecular Formula | C8H7F3N2O2 |
| Molecular Weight | 220.151 |
| IUPAC Name | methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-5(8(9,10)11)6(12)13-3-4/h2-3H,1H3,(H2,12,13) |
| Standard InChI Key | PNRVQEBDGUQKBI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(N=C1)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physical Properties
The compound has the molecular formula C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol . Key physicochemical properties include:
Structural Characterization
X-ray crystallography of related trifluoromethylpyridines reveals planar pyridine rings with bond lengths and angles consistent with aromatic systems. For example, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid exhibits a triclinic crystal system (a = 5.8837 Å, b = 14.1634 Å, c = 15.3120 Å) . The trifluoromethyl group induces steric and electronic effects, influencing intermolecular interactions such as hydrogen bonding and π-π stacking .
Synthetic Methodologies
Nucleophilic Substitution
A regioselective approach starts with 2,6-dichloro-3-trifluoromethylpyridine. Treatment with methylamine in the presence of cesium carbonate yields the 6-methylamino intermediate, which undergoes methoxycarbonylation using sodium methoxide and acid hydrolysis . This method achieves >90% yield by optimizing reaction temperature (80–150°C) and solvent (1,4-dioxane) .
Cyclization of Trifluoroacetyl Enamines
An alternative route involves cyclization of 4,4,4-trifluoro-3-aminobutanoates via enamine intermediates. This method avoids unstable vinyl ethers and achieves 60–70% yields by employing Pd(OAc)₂ and PPh₃ catalysts .
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the reaction between methyl 2-bromo-6-trifluoromethylpyridine-3-carboxylate and benzophenone imine, providing the target compound in 85% yield .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 90 | High regioselectivity | Requires harsh conditions (NaOMe) |
| Cyclization | 70 | Avoids hazardous intermediates | Moderate yield |
| Microwave-Assisted | 85 | Rapid reaction time | Specialized equipment required |
Applications in Drug Discovery
Antiviral Activity
The compound inhibits HIV-1 reverse transcriptase by binding to both polymerase and ribonuclease H active sites. In vitro studies show IC₅₀ values of 0.8 μM, comparable to rilpivirine .
Enzyme Inhibition
Derivatives act as allosteric modulators of TBK1 and IKKε kinases, implicated in obesity-related metabolic disorders. Structural analogs demonstrate 50% inhibition at 10 nM concentrations .
Sodium Channel Modulation
Functionalized analogs (e.g., methyl 6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-c]pyridine-3-carboxylate) exhibit potent NaV1.7 inhibition (EC₅₀ = 15 nM), making them candidates for neuropathic pain therapies .
Agrochemical Applications
Herbicides
The trifluoromethylpyridine core is integral to bicyclopyrone, a herbicide targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD). Field trials show 95% weed control at 50 g/ha .
Insecticides
Sulfoxaflor, a derivative, disrupts nicotinic acetylcholine receptors in aphids and whiteflies. Resistance management studies indicate LC₅₀ values of 0.02 ppm .
Physicochemical and Spectroscopic Data
NMR Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): δ 3.91 (s, 3H, OCH₃), 6.82 (s, 2H, NH₂), 8.44 (d, J = 8 Hz, 1H, pyridine-H) .
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¹³C NMR: δ 165.2 (C=O), 154.1 (C-F₃), 122.4 (q, J = 270 Hz, CF₃) .
Mass Spectrometry
Future Directions
Recent patents highlight innovations in continuous-flow synthesis to improve scalability . Computational studies using DFT methods (e.g., B3LYP/6-311+G(d,p)) predict enhanced bioactivity for derivatives with electron-donating substituents at position 2 .
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